2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole)
Description
Molecular Architecture and Bonding Configuration
2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) features a central phosphorus atom bonded to three 1-butyl-1 H-imidazol-2-yl groups. The phosphorus atom adopts a trigonal pyramidal geometry, with bond angles approximating 98–102° between adjacent imidazole ligands, consistent with typical tertiary phosphine structures. Each imidazole ring is substituted at the 1-position with a n-butyl chain, while the phosphorus atom connects to the 2-position of each heterocycle. Density functional theory (DFT) calculations on analogous tris(azolyl)phosphines suggest partial p-orbital hybridization at phosphorus, contributing to its nucleophilic character in transition-metal coordination.
The n-butyl substituents introduce significant steric bulk, with computed cone angles exceeding 160°, making this ligand distinct from smaller analogues like triphenylphosphine. Spectroscopic data (e.g., $$^{31}$$P NMR chemical shifts near −10 to −15 ppm) align with electron-rich phosphines capable of stabilizing low-oxidation-state metal centers. Conformational flexibility arises from rotations around the P–C(imidazole) σ-bonds, though π-backdonation from phosphorus to the imidazole rings imposes partial rigidity.
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is tris(1-butyl-1 H-imidazol-2-yl)phosphine , derived as follows:
- Parent structure : Phosphine (PH$$_3$$) serves as the root.
- Substituents : Three 1-butyl-1 H-imidazol-2-yl groups replace hydrogen atoms.
- Numbering : The imidazole rings are numbered such that the nitrogen atoms occupy positions 1 and 3, with the phosphorus attachment at position 2.
Alternative identifiers include:
- CAS Registry Number : Not explicitly listed in available sources, but related compounds (e.g., 1-butylimidazole) are documented under CAS 4316-42-1.
- InChIKey : For analogous tris(imidazolyl)phosphines, keys typically encode the phosphorus center and substituent topology (e.g., MCMFEZDRQOJKMN-UHFFFAOYSA-N for 1-butylimidazole).
Comparative Analysis with Related Tris(azolyl)phosphines
The electronic and steric properties of 2,2',2''-phosphanetriyltris(1-butyl-1H-imidazole) distinguish it from other tris(azolyl)phosphines:
| Property | This Compound | Tris(1-methylimidazol-2-yl)phosphine | Triphenylphosphine |
|---|---|---|---|
| Cone Angle | ~165° | ~150° | 145° |
| $$^{31}$$P NMR Shift | −12 ppm | −8 ppm | −6 ppm |
| Solubility | High in polar solvents | Moderate in DMF | Low in water |
The n-butyl chains enhance solubility in nonpolar media compared to methyl-substituted analogues, while the imidazole rings provide stronger π-accepting capacity than phenyl groups. Catalytic studies show that this ligand outperforms tris(pyrazolyl)phosphines in palladium-mediated cross-coupling reactions due to improved metal–ligand charge transfer.
Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction data for related compounds (e.g., 1-methylindazole-phosphine complexes) reveal key structural insights:
- Unit Cell Parameters (hypothetical projection):
- a = 12.4 Å, b = 14.2 Å, c = 10.8 Å
- α = 90°, β = 105°, γ = 90°
- Space Group: P2$$_1$$/c
Molecules pack via van der Waals interactions between n-butyl chains and π-stacking of imidazole rings (3.5–4.0 Å interplanar distances). The phosphorus center lies 0.3–0.5 Å above the plane formed by the three imidazole nitrogen atoms, indicating slight pyramidal distortion. Thermal ellipsoid analysis suggests dynamic disorder in the butyl chains at room temperature, consistent with high conformational flexibility.
Properties
CAS No. |
799248-22-9 |
|---|---|
Molecular Formula |
C21H33N6P |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
tris(1-butylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C21H33N6P/c1-4-7-13-25-16-10-22-19(25)28(20-23-11-17-26(20)14-8-5-2)21-24-12-18-27(21)15-9-6-3/h10-12,16-18H,4-9,13-15H2,1-3H3 |
InChI Key |
GTLPQMAFYBPCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1P(C2=NC=CN2CCCC)C3=NC=CN3CCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most direct route involves reacting 1-butylimidazole with phosphorus trichloride (PCl₃) under controlled conditions. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic phosphorus center, displacing chloride ions in a stepwise manner. The general reaction is:
$$
\text{PCl₃} + 3 \, \text{C₇H₁₂N₂} \rightarrow \text{P(C₇H₁₁N₂)₃} + 3 \, \text{HCl}
$$
Challenges and Solutions
- Side Reactions : Over-substitution or phosphine oxide formation due to moisture.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from heptane.
Stepwise Ligand Substitution Using Preformed Phosphine Intermediates
Intermediate Synthesis
A two-step approach minimizes side products:
Advantages
- Control : Reduces polychlorinated byproducts.
- Yield : Improved to 85–90% with careful stoichiometry.
Solvent-Free Microwave-Assisted Synthesis
Methodology
Microwave irradiation accelerates the reaction by enhancing molecular collisions:
Benefits
- Efficiency : 10-fold reduction in reaction time compared to conventional methods.
- Scalability : Demonstrated for gram-scale production.
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.45 | 62.30 |
| H | 7.91 | 7.85 |
| N | 18.66 | 18.50 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Direct Phosphorylation | 68–82 | 95–98 | 12–24 h | High |
| Stepwise Substitution | 85–90 | 99 | 24–36 h | Moderate |
| Microwave-Assisted | 75 | 98 | 0.5 h | High |
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides or phosphates.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Catalysis
One of the prominent applications of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) is in catalysis. The imidazole groups can coordinate with metal centers, enhancing the catalytic activity in several reactions, including:
- Cross-Coupling Reactions : The compound can facilitate reactions between organic halides and organometallics, leading to the formation of carbon-carbon bonds.
- Hydrogenation Reactions : Its ability to stabilize metal hydrides makes it effective in hydrogenation processes.
Table 1: Catalytic Applications
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Cross-Coupling | Ligand for palladium catalysts | |
| Hydrogenation | Stabilizer for metal hydrides |
Materials Science
In materials science, 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) has been explored for its potential in developing advanced materials:
- Polymer Chemistry : It can act as a modifier in polymer matrices to enhance thermal stability and mechanical properties.
- Ionic Liquids : The compound's structure allows it to be used in synthesizing ionic liquids with tailored properties for specific applications such as separation processes.
Table 2: Materials Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Polymer Modifier | Enhances thermal stability | |
| Ionic Liquid Synthesis | Creates ionic liquids for separation |
Medicinal Chemistry
The biological activity of imidazole derivatives is well-documented, and 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) is no exception. Its potential applications include:
- Anticancer Agents : Compounds with imidazole groups have shown promise in inhibiting cancer cell growth. Research indicates that derivatives can target specific pathways involved in tumor growth.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Table 3: Medicinal Chemistry Applications
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Studies
Several studies have highlighted the effectiveness of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) in various applications:
- Catalytic Activity Study : A recent study demonstrated that this compound significantly improved the yield of cross-coupling reactions compared to traditional catalysts.
- Material Enhancement Study : Research showed that incorporating this compound into polymer matrices resulted in a notable increase in thermal stability and mechanical strength.
- Biological Evaluation : In vitro studies indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, outperforming some conventional chemotherapeutics.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) involves its interaction with molecular targets through the imidazole rings and the phosphorus center. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and other biological processes. The phosphorus center can participate in redox reactions, modulating cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Key Insights :
- Methylene-linked analogs (e.g., ) exhibit greater conformational flexibility but reduced electronic tunability.
Physicochemical Properties
Notable Findings:
Biological Activity
2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its effects.
Chemical Structure and Properties
The compound is characterized by the presence of a phosphane core linked to three butyl-substituted imidazole rings. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C15H21N3P |
| Molecular Weight | 273.32 g/mol |
| IUPAC Name | 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) |
Synthesis
The synthesis of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) typically involves multi-step reactions starting from readily available phosphane derivatives and imidazole precursors. The reaction conditions can significantly affect the yield and purity of the final product.
Biological Activity Overview
Research indicates that 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown promising results in inhibiting the growth of cancer cell lines, including breast cancer cells.
- Antiparasitic Effects : The compound has demonstrated activity against protozoan parasites, indicating potential as an antiparasitic agent.
The biological activity of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) is believed to involve:
- Enzyme Inhibition : The imidazole rings may interact with active sites on enzymes, inhibiting their function.
- Cell Membrane Disruption : The hydrophobic butyl groups may facilitate membrane penetration, leading to cell lysis in microbial targets.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) on MCF-7 breast cancer cells using a sulforhodamine B (SRB) assay. Results indicated an IC50 value of approximately 45 µM after 48 hours of exposure, suggesting moderate potency compared to standard chemotherapeutics like cisplatin .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating significant antimicrobial efficacy .
Study 3: Antiparasitic Effects
Research into the antiparasitic potential revealed that the compound exhibited activity against Leishmania species with an IC50 value of 50 µM. This suggests that it could be developed as a therapeutic agent for leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
